molecular formula C24H26N6O B10929095 1-benzyl-3-cyclopropyl-6-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-3-cyclopropyl-6-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929095
M. Wt: 414.5 g/mol
InChI Key: FAKPKPZFBQQJEN-UHFFFAOYSA-N
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Description

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound features a unique structure that includes a benzyl group, a cyclopropyl group, an ethyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide . This method is favored for its high efficiency and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, boronic acids, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-3-CYCLOPROPYL-6-ETHYL-N~4~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

1-benzyl-3-cyclopropyl-6-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N6O/c1-3-19-11-20(24(31)25-12-17-13-26-29(2)14-17)21-22(18-9-10-18)28-30(23(21)27-19)15-16-7-5-4-6-8-16/h4-8,11,13-14,18H,3,9-10,12,15H2,1-2H3,(H,25,31)

InChI Key

FAKPKPZFBQQJEN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NCC5=CN(N=C5)C

Origin of Product

United States

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